molecular formula C21H14F3NO4 B303060 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid

2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid

Cat. No. B303060
M. Wt: 401.3 g/mol
InChI Key: KFMQFLDKBRDILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid, also known as TFMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFMPB is a member of the biphenylcarboxylic acid family and is synthesized through a multistep process involving various chemical reactions.

Mechanism of Action

The mechanism of action of 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and matrix metalloproteinases (MMPs), enzymes involved in cancer progression.
Biochemical and Physiological Effects
2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid can inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid has been shown to reduce inflammation and oxidative stress in various animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid in lab experiments is its high potency and selectivity towards specific enzymes and proteins, making it an ideal candidate for drug development. However, the complex synthesis process and high cost of 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid research. One area of interest is the development of 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid-based drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid and its potential interactions with other drugs. Finally, the development of more efficient and cost-effective synthesis methods for 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid could facilitate its use in large-scale experiments.

Synthesis Methods

The synthesis of 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid involves the reaction of 4-(Trifluoromethoxy)aniline with 2-bromo-1-(4-methoxyphenyl)ethanone to form the intermediate compound, which is then subjected to further chemical reactions to produce the final product. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for drug development.

properties

Product Name

2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid

Molecular Formula

C21H14F3NO4

Molecular Weight

401.3 g/mol

IUPAC Name

2-[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl]benzoic acid

InChI

InChI=1S/C21H14F3NO4/c22-21(23,24)29-14-11-9-13(10-12-14)25-19(26)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(27)28/h1-12H,(H,25,26)(H,27,28)

InChI Key

KFMQFLDKBRDILL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

solubility

60.2 [ug/mL]

Origin of Product

United States

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